Glycerol monolactate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

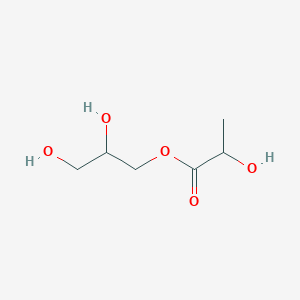

Glycerol monolactate (GML) is a natural compound that has been found to have various beneficial properties for human health. GML is a monoester of glycerol and lactic acid, which is produced by the fermentation of lactate bacteria. GML has been shown to have antimicrobial, anti-inflammatory, and immunomodulatory properties, making it a promising candidate for various applications in the food, pharmaceutical, and cosmetic industries.

Wirkmechanismus

The antimicrobial activity of Glycerol monolactate is attributed to its ability to disrupt the cell membrane of bacteria. Glycerol monolactate interacts with the lipid bilayer of the cell membrane, leading to the formation of micelles and membrane disruption. The anti-inflammatory activity of Glycerol monolactate is attributed to its ability to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Glycerol monolactate has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the suppression of pro-inflammatory cytokine production.

Biochemische Und Physiologische Effekte

Glycerol monolactate has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, enhancing wound healing, and improving gut health. Glycerol monolactate has been found to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to aging and disease. Glycerol monolactate has also been shown to enhance the migration and proliferation of keratinocytes, leading to improved wound healing. Glycerol monolactate has been studied for its potential application in the treatment of various gut-related disorders, such as inflammatory bowel disease and irritable bowel syndrome. Glycerol monolactate has been found to modulate the gut microbiota, reducing the abundance of pathogenic bacteria and promoting the growth of beneficial bacteria.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Glycerol monolactate in lab experiments include its natural origin, low toxicity, and broad-spectrum antimicrobial activity. Glycerol monolactate can be easily synthesized by fermentation, making it a cost-effective and sustainable alternative to synthetic antimicrobial agents. However, the limitations of using Glycerol monolactate in lab experiments include its limited solubility in water and its susceptibility to degradation under certain conditions, such as high temperature and pH.

Zukünftige Richtungen

There are several future directions for the research and application of Glycerol monolactate. One direction is to explore the potential of Glycerol monolactate as a natural preservative in food and cosmetic products. Glycerol monolactate has been shown to have broad-spectrum antimicrobial activity, making it a promising candidate for replacing synthetic preservatives. Another direction is to investigate the immunomodulatory properties of Glycerol monolactate in the context of cancer immunotherapy. Glycerol monolactate has been shown to enhance the activity of natural killer cells and T cells, which are important components of the immune system in fighting cancer. Additionally, the potential of Glycerol monolactate in the treatment of gut-related disorders, such as inflammatory bowel disease and irritable bowel syndrome, should be further explored. Glycerol monolactate has been found to modulate the gut microbiota, which is known to play a crucial role in the pathogenesis of these disorders.

Synthesemethoden

Glycerol monolactate can be synthesized by the fermentation of lactate bacteria, such as Lactobacillus, Pediococcus, and Streptococcus. The fermentation process involves the conversion of glucose to lactic acid, which is then esterified with glycerol to produce Glycerol monolactate. The production of Glycerol monolactate can be optimized by controlling the fermentation conditions, such as pH, temperature, and oxygen supply.

Wissenschaftliche Forschungsanwendungen

Glycerol monolactate has been extensively studied for its antimicrobial properties, particularly against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus mutans. Glycerol monolactate has been shown to disrupt the cell membrane of bacteria, leading to cell death. Glycerol monolactate has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. Glycerol monolactate has been studied for its potential application in the treatment of various inflammatory diseases, such as colitis and periodontitis. Glycerol monolactate has also been shown to have immunomodulatory properties, enhancing the activity of natural killer cells and T cells.

Eigenschaften

CAS-Nummer |

6295-07-4 |

|---|---|

Produktname |

Glycerol monolactate |

Molekularformel |

C6H12O5 |

Molekulargewicht |

164.16 g/mol |

IUPAC-Name |

2,3-dihydroxypropyl 2-hydroxypropanoate |

InChI |

InChI=1S/C6H12O5/c1-4(8)6(10)11-3-5(9)2-7/h4-5,7-9H,2-3H2,1H3 |

InChI-Schlüssel |

RSGINGXWCXYMQU-UHFFFAOYSA-N |

SMILES |

CC(C(=O)OCC(CO)O)O |

Kanonische SMILES |

CC(C(=O)OCC(CO)O)O |

Andere CAS-Nummern |

26855-41-4 6295-07-4 |

Synonyme |

glyceryl lactate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

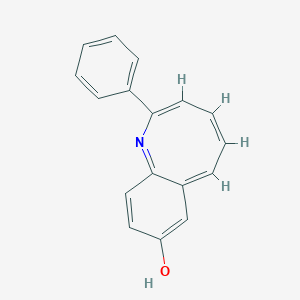

![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)

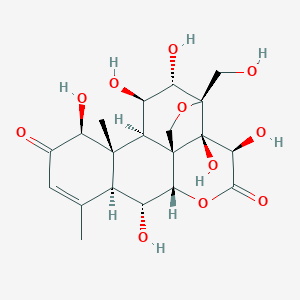

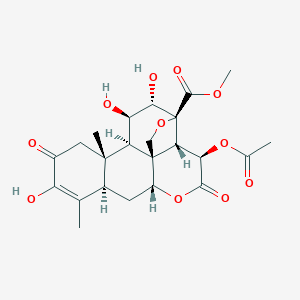

![(1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B162267.png)